2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzo[b][1,4]dioxin moiety, an imidazolidinone ring, and a pyridine derivative
Mechanism of Action
Target of Action
The compound contains a 2,3-dihydro-1,4-benzodioxin moiety . Compounds with this structure have been found to interact with various biological targets, but without specific information on this compound, it’s difficult to predict its exact targets.
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, the presence of the 2,3-dihydro-1,4-benzodioxin moiety could potentially affect its absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement to form the desired dioxin structure.
Synthesis of the imidazolidinone ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Coupling with the pyridine derivative: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin-imidazolidinone intermediate with a 6-methylpyridine derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: .
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole: .
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole: .
Uniqueness
The uniqueness of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-3-2-4-17(20-13)21-18(24)12-22-7-8-23(19(22)25)14-5-6-15-16(11-14)27-10-9-26-15/h2-6,11H,7-10,12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZRNNRGDKCTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.